Ocular AT1 Receptor Affinity
In a direct head-to-head comparison, L 158338 exhibited a substantially higher affinity for AT1 receptors in rabbit iris-ciliary body (ICB) membranes than losartan. The inhibition constant (Ki) for L 158338 was determined to be 2 nM, compared to 80 nM for losartan [1]. This represents a 40-fold difference in potency at this tissue-specific AT1 receptor population, a finding that is critical for studies focused on ocular pharmacology or where high target engagement is required.
| Evidence Dimension | Binding Affinity (Ki) at AT1 Receptors in Rabbit Iris-Ciliary Body (ICB) Membranes |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | Losartan: Ki = 80 nM |
| Quantified Difference | 40-fold higher affinity for L 158338 |
| Conditions | In vitro binding assay using rabbit ICB membranes; displacement of 125I-[Sar1,Ile8]-Angiotensin II. |
Why This Matters
This 40-fold difference in target engagement at the AT1 receptor in a specific tissue (ICB) directly informs compound selection for ocular pharmacology studies, where achieving high local receptor occupancy may be critical.
- [1] Mallorga, P., & Sugrue, M. F. (1997). P 324 Ocular penetration and intraocular pressure (IOP) lowering activity of the angiotensin II (AII) antagonists losartan and L-158,338. Investigative Ophthalmology & Visual Science, 38(4), S68. View Source
